K-Ras G12C-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

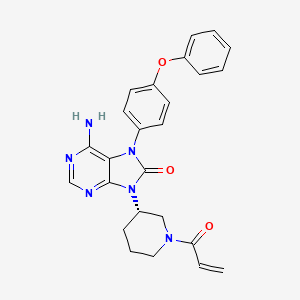

K-Ras G12C-IN-2 is an irreversible covalent inhibitor that specifically targets the oncogenic mutant K-Ras G12C . It blocks K-Ras G12C interactions and has been shown to have promising anticancer activity in patients with advanced solid tumors harboring the KRAS G12C mutation .

Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. The Shokat lab achieved a breakthrough in 2013 by showing that the activated KRAS isozyme caused by the G12C mutation in the KRAS gene can be directly inhibited via a newly unearthed switch II pocket .Molecular Structure Analysis

The molecular structure of this compound is complex. It involves the interaction of the compound with the switch II pocket of the KRAS G12C protein . The switch II pocket is a crucial part of the protein’s structure that allows for the binding of the inhibitor .Chemical Reactions Analysis

The chemical reactions involved in the action of this compound are intricate. The compound rapidly binds to KRAS G12C, increasing the reaction rate significantly . It also blocks the exchange of GDP to GTP with high efficacy .科学研究应用

Covalent Inhibition of KRAS(G12C): 针对KRAS(G12C)的共价化合物已显示出改进的效力和选择性。它们对解剖RAS生物学和开发药物策略以靶向KRAS(G12C) (Westover, Jänne, & Gray, 2016) 非常有价值。

Small-Molecule Modulation of Ras Signaling: 已经确定了选择性靶向突变K-Ras(G12C)的小分子配体,标志着癌症研究的重大进展 (Spiegel, Cromm, Zimmermann, Grossmann, & Waldmann, 2014)。

Allosteric Control of GTP Affinity and Effector Interactions: 针对K-Ras(G12C)的抑制剂可以通过变构控制GTP亲和力,影响Ras的核苷酸状态,并影响与Raf等效应子的结合 (Ostrem, Peters, Sos, Wells, & Shokat, 2013)。

K-Ras(G12D)-Selective Inhibitory Peptides: 发现了选择性抑制K-Ras(G12D)的肽,有助于开发靶向药物 (Sakamoto et al., 2017)。

Drugging K-RasG12C through Covalent Inhibitors: 针对K-RasG12C的共价抑制剂在破坏Ras功能方面显示出有希望的结果,可能会彻底改变将Ras表征为“不可药用”的情况 (Ni, Li, He, Zhang, Zhang, & Lu, 2019)。

Identification of Novel Covalent Inhibitors of K-Ras G12C: 已确定了针对K-Ras G12C的新化合物,展示了在非小细胞肺癌异种移植模型中的有效性 (Satyam et al., 2016)。

Covalent Guanosine Mimetic Inhibitors of G12C KRAS: 开发了水解稳定的共价G12C KRAS抑制剂的类似物,为未来药物开发奠定了基础 (Xiong et al., 2017)。

Identification of Novel K-Ras G12C Inhibitors Using DNA Encoded Library Platform: 发现了化学上不同系列的K-Ras G12C-GDP特异性共价抑制剂,显示出治疗携带此突变的癌症的潜力 (Arora et al., 2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHUJAPYGTUVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

![N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide](/img/structure/B560102.png)